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Abstract
This technical guide provides a detailed examination of the synthesis pathway for C.I. Reactive
Yellow 25 (C.I. 191755), a monoazo reactive dye known for its brilliant yellow shade. The

synthesis is a multi-step process involving diazotization, azo coupling, and a final condensation

reaction. This document outlines the specific chemical transformations, provides representative

experimental protocols for each key stage, and summarizes relevant quantitative data.

Furthermore, a visual representation of the synthesis pathway is included to facilitate a clear

understanding of the molecular transformations. This guide is intended for an audience with a

strong background in organic chemistry and dye synthesis.

Introduction
C.I. Reactive Yellow 25 is a commercially significant reactive dye used for coloring cellulosic

fibers. Its molecular structure features a pyrazolone-based azo chromophore linked to a

dichloroquinoxaline reactive group. This reactive moiety allows the dye to form a covalent bond

with the hydroxyl groups of cellulose under alkaline conditions, resulting in excellent wash

fastness. The synthesis of C.I. Reactive Yellow 25 is a well-established industrial process that

can be broken down into three primary stages.

Overall Synthesis Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15557121?utm_src=pdf-interest
https://www.benchchem.com/product/b15557121?utm_src=pdf-body
https://www.benchchem.com/product/b15557121?utm_src=pdf-body
https://www.benchchem.com/product/b15557121?utm_src=pdf-body
https://www.benchchem.com/product/b15557121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The manufacturing process for C.I. Reactive Yellow 25 involves a three-step synthesis:

Diazotization: The process begins with the diazotization of 2,4-Diaminobenzenesulfonic acid.

Azo Coupling: The resulting diazonium salt is then coupled with a pyrazolone derivative,

specifically 1-(2-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

Condensation: The final step involves the condensation of the intermediate azo dye with 2,3-

Dichloroquinoxaline-6-carbonyl chloride to introduce the reactive group.[1]

The logical flow of this synthesis is depicted in the following diagram:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15557121?utm_src=pdf-body
http://www.worlddyevariety.com/reactive-dyes/reactive-yellow-25.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Diazotization

Step 2: Azo Coupling

Step 3: Condensation

2,4-Diaminobenzenesulfonic
Acid

Diazonium Salt of
2,4-Diaminobenzenesulfonic Acid

NaNO2, HCl
0-5 °C

Intermediate Azo Dye

Coupling Reaction

1-(2-methyl-4-sulfophenyl)-5-oxo-
4,5-dihydro-1H-pyrazole-3-carboxylic acid

C.I. Reactive Yellow 25

Condensation

2,3-Dichloroquinoxaline-
6-carbonyl chloride

Click to download full resolution via product page

Caption: Synthesis pathway of C.I. Reactive Yellow 25.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15557121?utm_src=pdf-body-img
https://www.benchchem.com/product/b15557121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following sections provide detailed methodologies for each key stage of the synthesis.

These protocols are representative and may require optimization for specific laboratory or

industrial scales.

Step 1: Diazotization of 2,4-Diaminobenzenesulfonic
Acid
The initial step involves the conversion of the primary amino groups of 2,4-

Diaminobenzenesulfonic acid into diazonium salts. This is a standard procedure carried out in

an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.

Methodology:

A suspension of 2,4-Diaminobenzenesulfonic acid is prepared in water and hydrochloric acid

in a reaction vessel equipped with cooling and stirring.

The mixture is cooled to a temperature between 0 and 5 °C using an ice bath.

A solution of sodium nitrite in water is then added dropwise to the cooled suspension,

maintaining the temperature below 5 °C.

The reaction is stirred for an additional 30-60 minutes after the complete addition of the

sodium nitrite solution to ensure the diazotization is complete. The resulting diazonium salt

solution is kept cold and used immediately in the subsequent coupling step.

Step 2: Azo Coupling
In this stage, the previously prepared diazonium salt solution is reacted with the coupling

component, 1-(2-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, to

form the azo chromophore.

Methodology:

The coupling component, 1-(2-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-

carboxylic acid, is dissolved in an aqueous alkaline solution (e.g., sodium carbonate or
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sodium hydroxide) in a separate reaction vessel.

This solution is also cooled to a temperature between 0 and 5 °C.

The cold diazonium salt solution is then slowly added to the cold solution of the coupling

component with vigorous stirring.

The pH of the reaction mixture is maintained in a weakly acidic to neutral range (pH 4-7) by

the controlled addition of a buffer solution, such as sodium acetate, to facilitate the coupling

reaction.

The reaction mixture is stirred for several hours at a low temperature until the coupling is

complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

The formation of the colored intermediate azo dye indicates the progress of the reaction.

Step 3: Condensation with 2,3-Dichloroquinoxaline-6-
carbonyl chloride
The final step is the introduction of the reactive group by condensing the intermediate azo dye

with 2,3-Dichloroquinoxaline-6-carbonyl chloride.

Methodology:

The intermediate azo dye from the previous step is dissolved in a suitable solvent, and the

pH is adjusted to a weakly alkaline condition.

2,3-Dichloroquinoxaline-6-carbonyl chloride is then added to the solution.

The reaction mixture is stirred at a controlled temperature, typically ranging from room

temperature to slightly elevated temperatures, for several hours.

The progress of the condensation reaction is monitored until completion.

Upon completion, the final product, C.I. Reactive Yellow 25, is isolated from the reaction

mixture by salting out, followed by filtration, washing, and drying.

Quantitative Data
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The following table summarizes representative quantitative data for the synthesis of C.I.

Reactive Yellow 25 on a laboratory scale. These values are illustrative and can vary based on

reaction conditions and scale.

Parameter
Step 1:
Diazotization

Step 2: Azo
Coupling

Step 3:
Condensation

Overall

Reactants (Molar

Ratio)

2,4-

Diaminobenzene

sulfonic acid (1.0

eq), Sodium

Nitrite (2.1 eq),

HCl (excess)

Diazonium Salt

(1.0 eq),

Pyrazolone

derivative (1.0

eq)

Intermediate Azo

Dye (1.0 eq),

Dichloroquinoxali

ne derivative (1.1

eq)

-

Reaction

Temperature
0-5 °C 0-10 °C 25-40 °C -

Reaction Time 1-2 hours 2-4 hours 4-6 hours -

pH < 2 4-7 6-8 -

Typical Yield
> 95% (in

solution)
85-90% 80-85% ~65-75%

Conclusion
The synthesis of C.I. Reactive Yellow 25 is a well-defined three-step process that utilizes

fundamental reactions in aromatic chemistry. The careful control of reaction parameters such

as temperature and pH at each stage is crucial for achieving high yields and purity of the final

product. The methodologies and data presented in this guide provide a comprehensive

overview for researchers and professionals working in the field of dye chemistry. The provided

synthesis pathway diagram offers a clear visual aid to understand the sequence of chemical

transformations involved in the production of this important reactive dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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